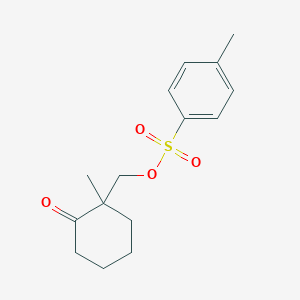![molecular formula C12H12BrNO4 B14001535 Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate CAS No. 6632-29-7](/img/structure/B14001535.png)
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . This reaction sequence results in the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure maximum efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilides, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds share a similar bromoacetyl group and exhibit comparable reactivity and applications.
Ethyl bromoacetate: This compound is structurally related and undergoes similar substitution and reduction reactions.
Cyanoacetamides: These compounds have similar synthetic routes and are used in the formation of biologically active heterocycles.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
6632-29-7 |
|---|---|
Formule moléculaire |
C12H12BrNO4 |
Poids moléculaire |
314.13 g/mol |
Nom IUPAC |
ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H12BrNO4/c1-2-18-12(17)11(16)14-9-5-3-4-8(6-9)10(15)7-13/h3-6H,2,7H2,1H3,(H,14,16) |
Clé InChI |
KLJWCKYHINZDLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
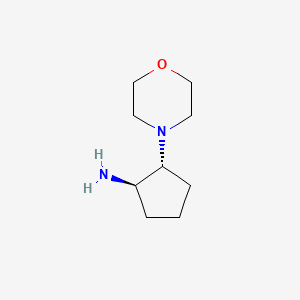
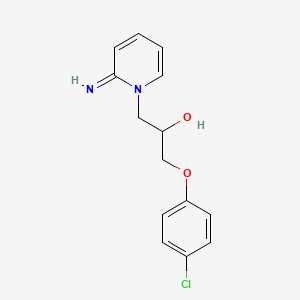

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
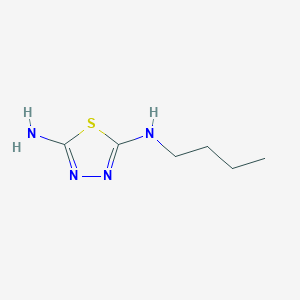

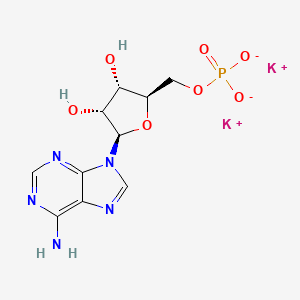
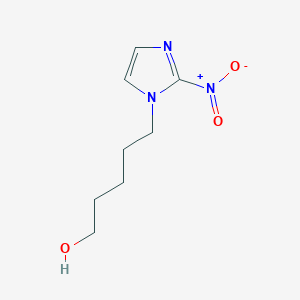
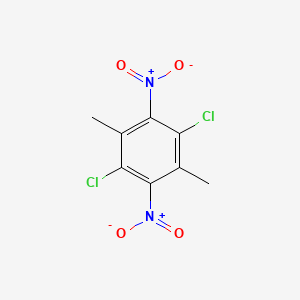
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

